

A Comparative Spectroscopic Analysis of N-(2-Aminophenyl)acetamide and Its Precursors

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Compound of Interest

Compound Name: *N*-(2-Aminophenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **N-(2-Aminophenyl)acetamide** and its precursors, 2-nitroaniline and acetic anhydride. The information presented herein is intended to assist researchers in the identification, characterization, and purity assessment of these compounds through objective experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry) for **N-(2-Aminophenyl)acetamide**, 2-nitroaniline, and acetic anhydride. This side-by-side comparison highlights the characteristic spectral features of each molecule, facilitating their differentiation and the monitoring of the synthetic process.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons	Amine/Ami de Protons	Methyl Protons	Other Protons	Solvent
N-(2-Aminophenyl)acetamide	7.42-7.23 (m, 4H)[1]	10.33 (s, 1H, NH-amide), 4.80 (s, 2H, -NH ₂)	2.29 (s, 3H)	-	CDCl ₃
2-Nitroaniline	8.12 (d, 1H), 7.36 (t, 1H), 6.81 (d, 1H), 6.70 (t, 1H)	6.1 (br s, 2H, -NH ₂)	-	-	CDCl ₃ [2]
Acetic Anhydride	-	-	2.26 (s, 6H)	-	Neat

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	Carbonyl Carbon	Methyl Carbon	Solvent
N-(2-Aminophenyl)acetamide	150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9, 128.8, 128.5[1]	169.0	25.6	CDCl ₃
2-Nitroaniline	145.10, 135.65, 127.51, 126.46, 118.58, 114.39, 112.42, 110.75, 105.78	-	-	CDCl ₃ / DMSO
Acetic Anhydride	-	~167	~22	CDCl ₃

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)

Compound	N-H Stretching	C=O Stretching	N-O Stretching (NO ₂)	C-H Stretching	Other Key Bands
N-(2-Aminophenyl)acetamide	~3400-3200 (amide & amine)	~1660 (amide I)	-	~3000-2850	~1600 (N-H bend), ~1540 (amide II)
2-Nitroaniline	~3480, ~3370 (asymm. & symm.)	-	~1507 (asymm.), ~1345 (symm.)	~3100-3000	~1628 (N-H bend)
Acetic Anhydride	-	~1820, ~1750 (anhydride)	-	~2960	~1050 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
N-(2-Aminophenyl)acetamide	150	108, 92, 65
2-Nitroaniline	138	108, 92, 80, 65
Acetic Anhydride	102	60, 43 (base peak)

Experimental Protocols

Detailed methodologies for the synthesis of **N-(2-Aminophenyl)acetamide** and the acquisition of the cited spectroscopic data are provided below.

Synthesis of N-(2-Aminophenyl)acetamide

The synthesis of **N-(2-Aminophenyl)acetamide** is a two-step process involving the acetylation of 2-nitroaniline followed by the reduction of the nitro group.

Step 1: Synthesis of N-(2-nitrophenyl)acetamide

This procedure is adapted from the general method for the N-acetylation of anilines.

- In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.
- Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
- Heat the reaction mixture at a gentle reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
- The precipitated solid, N-(2-nitrophenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of **N-(2-Aminophenyl)acetamide**

This procedure is a standard method for the reduction of a nitro group to an amine using tin and hydrochloric acid.

- To a suspension of N-(2-nitrophenyl)acetamide (1.0 eq) in ethanol, add granulated tin (2.5-3.0 eq).
- Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
- Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic.
- The product, **N-(2-Aminophenyl)acetamide**, is then extracted with an organic solvent such as ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

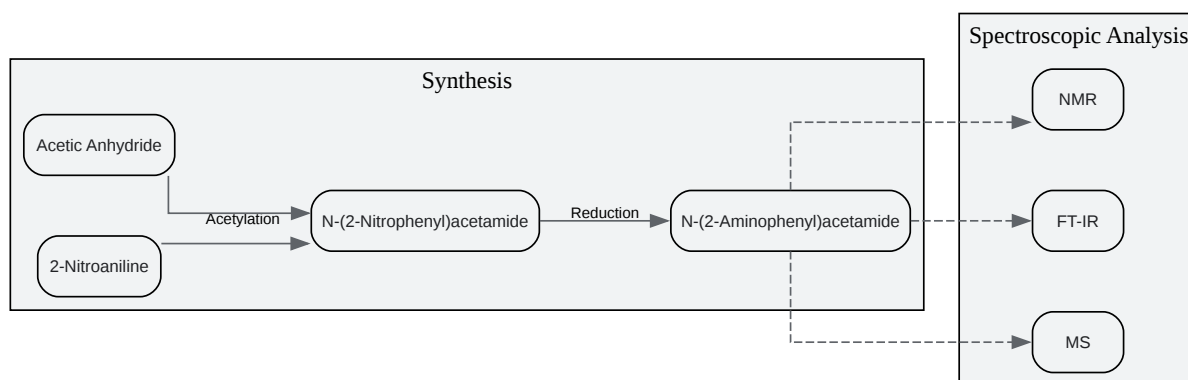
- **Sample Preparation:** For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.
- **Data Acquisition:** The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ using an FT-IR spectrometer. The data is presented as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

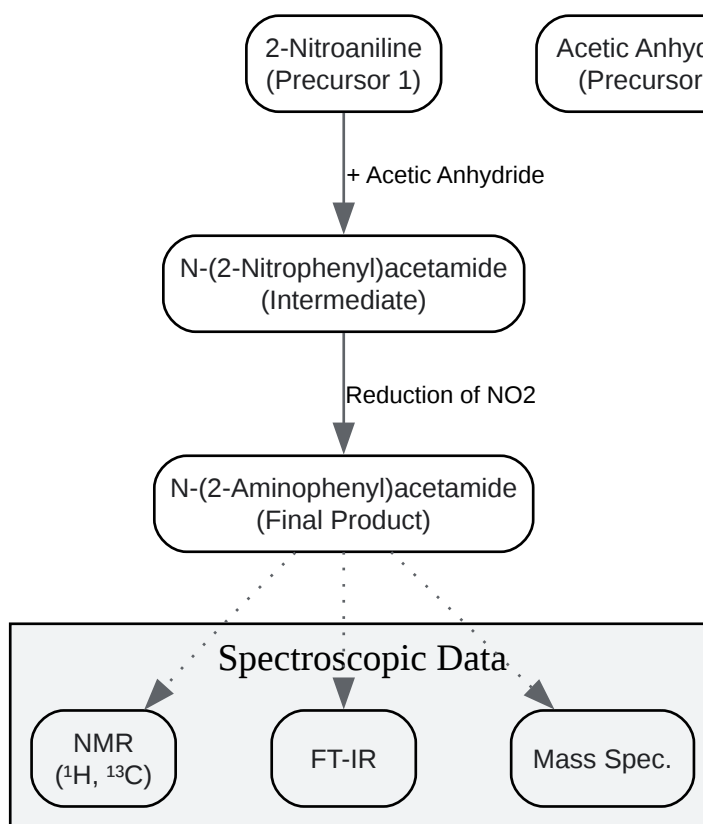
Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compounds.



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Caption: Experimental workflow for the synthesis and analysis.



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Caption: Structural relationships and spectroscopic data.

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References

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- 2. mzCloud – 2 Acetamidophenol [mzcloud.org]
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